molecular formula C16H23NO3 B5888964 N-cycloheptyl-2-(2-methoxyphenoxy)acetamide

N-cycloheptyl-2-(2-methoxyphenoxy)acetamide

Cat. No. B5888964
M. Wt: 277.36 g/mol
InChI Key: XXSZZDAACPYXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-(2-methoxyphenoxy)acetamide, also known as CYH-33, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclohexane carboxamides and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(2-methoxyphenoxy)acetamide is not fully understood. However, it has been reported to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in various types of cancer, making it an attractive target for anticancer therapy. In addition, N-cycloheptyl-2-(2-methoxyphenoxy)acetamide has been reported to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(2-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of CK2 and NF-κB, which are involved in various cellular processes. N-cycloheptyl-2-(2-methoxyphenoxy)acetamide has also been shown to inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-2-(2-methoxyphenoxy)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been reported to have high purity and good yields. However, there are also limitations to using N-cycloheptyl-2-(2-methoxyphenoxy)acetamide in lab experiments. It has a low solubility in water, making it difficult to use in aqueous solutions. In addition, the mechanism of action of N-cycloheptyl-2-(2-methoxyphenoxy)acetamide is not fully understood, making it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for the research on N-cycloheptyl-2-(2-methoxyphenoxy)acetamide. One potential direction is to further investigate its anticancer activities and explore its potential as a cancer therapeutic agent. Another direction is to investigate its anti-inflammatory effects and explore its potential as an anti-inflammatory agent. Additionally, further research is needed to understand the mechanism of action of N-cycloheptyl-2-(2-methoxyphenoxy)acetamide and to design experiments to test its efficacy. Finally, there is a need to explore the potential of N-cycloheptyl-2-(2-methoxyphenoxy)acetamide as a neuroprotective agent and to investigate its potential for the treatment of neurodegenerative diseases.

Synthesis Methods

N-cycloheptyl-2-(2-methoxyphenoxy)acetamide has been synthesized through different methods, including the reaction of 2-methoxyphenol with cycloheptylamine followed by the reaction with chloroacetyl chloride and subsequent hydrolysis. Another method involves the reaction of 2-methoxyphenol with cycloheptylamine followed by the reaction with chloroacetic acid and subsequent cyclization. These methods have been reported to yield N-cycloheptyl-2-(2-methoxyphenoxy)acetamide with high purity and good yields.

Scientific Research Applications

N-cycloheptyl-2-(2-methoxyphenoxy)acetamide has been shown to exhibit potential therapeutic applications in various scientific research studies. It has been reported to have anticancer activities by inhibiting the proliferation of cancer cells in vitro and in vivo. N-cycloheptyl-2-(2-methoxyphenoxy)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-cycloheptyl-2-(2-methoxyphenoxy)acetamide has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting apoptosis.

properties

IUPAC Name

N-cycloheptyl-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-19-14-10-6-7-11-15(14)20-12-16(18)17-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSZZDAACPYXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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